![molecular formula C18H20ClNO2 B5061323 2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone](/img/structure/B5061323.png)
2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone” is a type of naphthoquinone, which is a class of organic compounds structurally related to naphthalene. Naphthoquinones are often involved in electron transport processes in biological systems .
Molecular Structure Analysis
The compound likely contains a naphthoquinone core, which is a polycyclic aromatic ring with two carbonyl groups. The “2-chloro” indicates a chlorine atom attached at the 2nd position of the ring, and the “3-[(2,6-dimethylcyclohexyl)amino]” indicates an amino group at the 3rd position, which is further substituted with a 2,6-dimethylcyclohexyl group .Chemical Reactions Analysis
Naphthoquinones are known to participate in various chemical reactions, particularly redox reactions, due to the presence of carbonyl groups and the conjugated system . The specific reactivity of this compound would depend on the influence of the chlorine and amino substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its naphthoquinone core and the specific substituents. For example, the presence of a chlorine atom might increase its reactivity compared to a simple naphthoquinone .Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-10-6-5-7-11(2)15(10)20-16-14(19)17(21)12-8-3-4-9-13(12)18(16)22/h3-4,8-11,15,20H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHGYQSTZJHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthalene-1,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5061248.png)
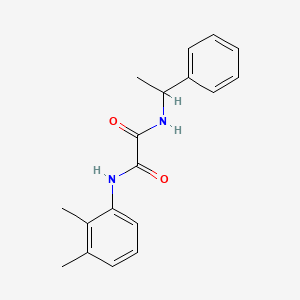
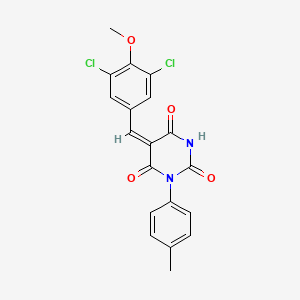
![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
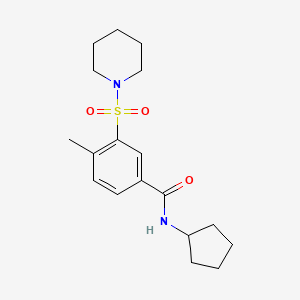
![1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5061290.png)
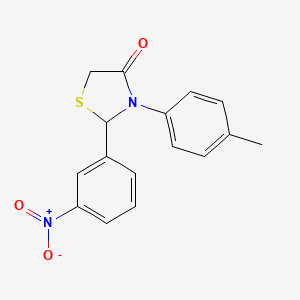

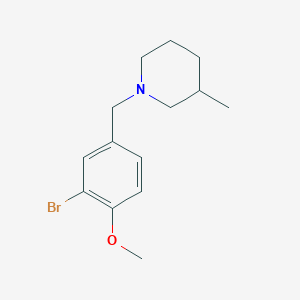
![N,N-diethyl-2-[2-(2-naphthyloxy)ethoxy]ethanamine](/img/structure/B5061319.png)
![2-bromo-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5061321.png)
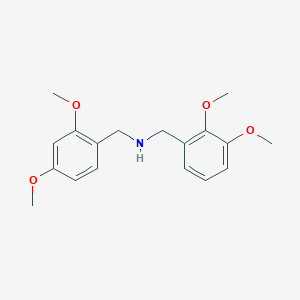
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B5061345.png)